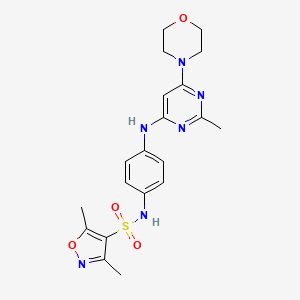

3,5-dimethyl-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-DIMETHYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-1,2-OXAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and antiviral properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-1,2-OXAZOLE-4-SULFONAMIDE typically involves multiple steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the sulfonamide group: This step involves the reaction of the oxazole derivative with sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the pyrimidine moiety: This is done through a nucleophilic substitution reaction where the pyrimidine derivative reacts with the oxazole-sulfonamide intermediate.

Final modifications: Any additional functional groups, such as the morpholine ring, are introduced in the final steps through appropriate reactions like amination or alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or a thiol derivative.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Sulfonic acid or thiol derivatives.

Substitution: Various substituted aromatic derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethyl-N-(4-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)isoxazol-4-sulfonamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.

Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten, einschließlich Krebs und Infektionskrankheiten, untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt

Wirkmechanismus

Der Wirkmechanismus von 3,5-Dimethyl-N-(4-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)isoxazol-4-sulfonamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum bindet, oder die Rezeptorfunktion modulieren, indem sie mit Bindungsstellen interagiert. Diese Interaktionen können zu Veränderungen in zellulären Signalwegen und physiologischen Reaktionen führen .

Wirkmechanismus

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets in biological systems. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for the growth and replication of microorganisms.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Isoxazolderivate: Verbindungen mit ähnlichen Isoxazolringen, aber unterschiedlichen Substituenten.

Thiazolderivate: Verbindungen mit einem fünfgliedrigen Ring, der Schwefel- und Stickstoffatome enthält.

Pyrimidinderivate: Verbindungen mit einem sechsgliedrigen Ring, der Stickstoffatome an den Positionen 1 und 3 enthält

Einzigartigkeit

3,5-Dimethyl-N-(4-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)isoxazol-4-sulfonamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen .

Eigenschaften

Molekularformel |

C20H24N6O4S |

|---|---|

Molekulargewicht |

444.5 g/mol |

IUPAC-Name |

3,5-dimethyl-N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]-1,2-oxazole-4-sulfonamide |

InChI |

InChI=1S/C20H24N6O4S/c1-13-20(14(2)30-24-13)31(27,28)25-17-6-4-16(5-7-17)23-18-12-19(22-15(3)21-18)26-8-10-29-11-9-26/h4-7,12,25H,8-11H2,1-3H3,(H,21,22,23) |

InChI-Schlüssel |

WQHKNGCHIQRYNG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4CCOCC4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B11307215.png)

![2-[3-(Dimethylamino)propyl]-1-(3-ethoxy-4-propoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11307219.png)

![2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B11307227.png)

![5-(4-bromophenyl)-N-[2-(diethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11307242.png)

![Propyl 4-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11307248.png)

![4-tert-butyl-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11307253.png)

![5-bromo-N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11307259.png)

![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B11307271.png)

![3-methoxy-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11307282.png)

![[5-(4-Methylphenyl)-1,2-oxazol-3-yl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11307283.png)

![2-methyl-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11307300.png)

![N-(4-chlorophenyl)-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11307301.png)

![6-methyl-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide](/img/structure/B11307305.png)